2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide
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Overview
Description
2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzenesulfonamide core, which is often associated with various pharmacological activities, and a piperazine moiety, which is commonly found in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting the benzene derivative with chlorosulfonic acid, followed by treatment with a suitable amine to form the sulfonamide.
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Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation of a hydroxy-substituted benzene derivative using methyl iodide in the presence of a base such as potassium carbonate.
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Attachment of the Piperazine Moiety: : The piperazine ring is introduced through a nucleophilic substitution reaction. The phenylpiperazine can be synthesized separately and then coupled with the benzenesulfonamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
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Final Coupling: : The final step involves the coupling of the piperazine derivative with the benzenesulfonamide core under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological disorders due to the presence of the piperazine moiety.
Biological Studies: The compound can be used in studies investigating the interaction of sulfonamide derivatives with various biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamide derivatives are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide: can be compared with other sulfonamide derivatives like sulfamethoxazole and sulfasalazine, which are known for their antibacterial and anti-inflammatory properties.
Phenylpiperazine derivatives: such as trazodone and buspirone, which are used as antidepressants and anxiolytics.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer a distinct pharmacological profile, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-20-27(24,25)18-14-15(8-9-17(18)26-2)19(23)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-9,14,20H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMOOCVIQQZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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